molecular formula C5H2F2N2S B13470721 3-(Difluoromethyl)-1,2-thiazole-4-carbonitrile

3-(Difluoromethyl)-1,2-thiazole-4-carbonitrile

Katalognummer: B13470721
Molekulargewicht: 160.15 g/mol
InChI-Schlüssel: GEHLJSDSWOAABA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Difluoromethyl)-1,2-thiazole-4-carbonitrile is a heterocyclic compound that contains both fluorine and sulfur atoms within its structure. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the difluoromethyl group imparts unique reactivity and stability, making it a valuable building block in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1,2-thiazole-4-carbonitrile typically involves the introduction of the difluoromethyl group into a thiazole ring. One common method involves the reaction of a thiazole precursor with difluoromethylating agents under controlled conditions. For example, difluoromethylation can be achieved using difluoromethyl halides in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems, such as metal-based catalysts, can enhance the efficiency of the difluoromethylation reaction. Additionally, optimizing reaction parameters, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Difluoromethyl)-1,2-thiazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(Difluoromethyl)-1,2-thiazole-4-carbonitrile has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Difluoromethyl)-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The thiazole ring can interact with various biological pathways, contributing to the compound’s overall bioactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 1-(Difluoromethyl)-2-nitrobenzene
  • N-Difluoromethyl amides

Uniqueness

3-(Difluoromethyl)-1,2-thiazole-4-carbonitrile is unique due to the presence of both a difluoromethyl group and a thiazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other difluoromethylated compounds. The thiazole ring also provides additional sites for functionalization, making it a versatile building block in synthetic chemistry .

Eigenschaften

Molekularformel

C5H2F2N2S

Molekulargewicht

160.15 g/mol

IUPAC-Name

3-(difluoromethyl)-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C5H2F2N2S/c6-5(7)4-3(1-8)2-10-9-4/h2,5H

InChI-Schlüssel

GEHLJSDSWOAABA-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=NS1)C(F)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.